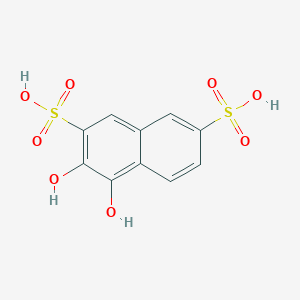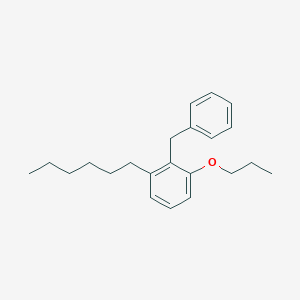
4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-oxopentan-3-yl)pyrrolidin-2-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one can be used as an intermediate for the synthesis of more complex molecules.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives could be explored for their biological activity.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one depends on its specific application. For instance, in medicinal chemistry, its derivatives might interact with biological targets such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- 4-(Iodomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
Uniqueness
The bromomethyl group in 4-(Bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one provides unique reactivity compared to its chloro- and iodo- counterparts. Bromine is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions.
Propiedades
Número CAS |
925246-50-0 |
|---|---|
Fórmula molecular |
C10H16BrNO2 |
Peso molecular |
262.14 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H16BrNO2/c1-3-9(7(2)13)12-6-8(5-11)4-10(12)14/h8-9H,3-6H2,1-2H3 |
Clave InChI |
PIRCGDZWLYVGQN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C)N1CC(CC1=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14185557.png)

![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)

![1-[(Benzenesulfonyl)(diazo)methanesulfonyl]-4-cyclohexylbenzene](/img/structure/B14185574.png)



![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)




